molecular formula C17H19NO3 B290926 2-ethoxy-N-(3-ethoxyphenyl)benzamide

2-ethoxy-N-(3-ethoxyphenyl)benzamide

Cat. No.: B290926
M. Wt: 285.34 g/mol
InChI Key: GAPJISCFYHXYRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Ethoxy-N-(3-ethoxyphenyl)benzamide is a benzamide derivative characterized by ethoxy (–OCH₂CH₃) substituents at the 2-position of the benzoyl ring and the 3-position of the aniline moiety. Benzamide derivatives are widely explored in medicinal chemistry for their roles as enzyme inhibitors, receptor modulators, and antimicrobial agents .

Properties

Molecular Formula

C17H19NO3

Molecular Weight

285.34 g/mol

IUPAC Name

2-ethoxy-N-(3-ethoxyphenyl)benzamide

InChI

InChI=1S/C17H19NO3/c1-3-20-14-9-7-8-13(12-14)18-17(19)15-10-5-6-11-16(15)21-4-2/h5-12H,3-4H2,1-2H3,(H,18,19)

InChI Key

GAPJISCFYHXYRA-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC(=C1)NC(=O)C2=CC=CC=C2OCC

Canonical SMILES

CCOC1=CC=CC(=C1)NC(=O)C2=CC=CC=C2OCC

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table highlights key structural differences and similarities between 2-ethoxy-N-(3-ethoxyphenyl)benzamide and related compounds:

Compound Substituents (Benzamide/Aniline) Key Features Biological Activity Reference
This compound 2-ethoxy (benzamide), 3-ethoxy (aniline) High lipophilicity; potential TAAR1/GPCR modulation Not explicitly reported
EPPTB (N-(3-ethoxyphenyl)-4-(1-pyrrolidinyl)-3-(trifluoromethyl)benzamide) 3-ethoxy (aniline), 4-pyrrolidinyl, -CF₃ TAAR1 antagonist; enhanced metabolic stability due to -CF₃ Antipsychotic, anti-addictive effects in rodents
2-Ethoxy-N-(3-hydroxyphenyl)benzamide 2-ethoxy (benzamide), 3-hydroxy (aniline) Reduced lipophilicity; increased hydrogen-bonding capacity Not reported; safety data available (GHS compliant)
Nitazoxanide (2-acetoxy-N-(5-nitro-2-thiazolyl)benzamide) 2-acetoxy (benzamide), 5-nitrothiazole Broad-spectrum antiparasitic agent; nitro group enables redox activity Anthelmintic, antiviral
Mosapride Metabolites 2-ethoxy (benzamide), morpholinyl, fluorobenzyl Serotonin 5-HT₄ receptor agonism Gastroprokinetic activity (less potent than parent)

Key Observations :

  • Electron-Withdrawing Groups (e.g., -CF₃, -NO₂): Enhance metabolic stability and receptor binding affinity, as seen in EPPTB and nitazoxanide .
  • Hydroxy vs.
  • Complex Substituents (e.g., morpholinyl, piperidinyl) : Improve target selectivity, as demonstrated in mosapride and compound 9 from .

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